molecular formula C21H17ClN4O B4652551 2-(4-chlorophenyl)-N-(1,5-dimethyl-1H-pyrazol-3-yl)-4-quinolinecarboxamide

2-(4-chlorophenyl)-N-(1,5-dimethyl-1H-pyrazol-3-yl)-4-quinolinecarboxamide

Cat. No. B4652551
M. Wt: 376.8 g/mol
InChI Key: PKSRUNJHSJCMOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-N-(1,5-dimethyl-1H-pyrazol-3-yl)-4-quinolinecarboxamide, also known as CDPQ, is a chemical compound that has been extensively studied for its potential use in scientific research. CDPQ is a quinoline derivative that has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(1,5-dimethyl-1H-pyrazol-3-yl)-4-quinolinecarboxamide is not fully understood, but it is believed to involve the binding of the compound to specific targets in cells. 2-(4-chlorophenyl)-N-(1,5-dimethyl-1H-pyrazol-3-yl)-4-quinolinecarboxamide has been shown to bind to DNA, as well as to a variety of proteins and enzymes. This binding may lead to changes in cellular function, which could explain the compound's observed biochemical and physiological effects.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N-(1,5-dimethyl-1H-pyrazol-3-yl)-4-quinolinecarboxamide has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-(4-chlorophenyl)-N-(1,5-dimethyl-1H-pyrazol-3-yl)-4-quinolinecarboxamide can inhibit the activity of a number of enzymes, including topoisomerase II and HDACs. 2-(4-chlorophenyl)-N-(1,5-dimethyl-1H-pyrazol-3-yl)-4-quinolinecarboxamide has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-chlorophenyl)-N-(1,5-dimethyl-1H-pyrazol-3-yl)-4-quinolinecarboxamide in lab experiments is its specificity for DNA. This makes it a useful tool for studying DNA structure and function. However, one limitation of using 2-(4-chlorophenyl)-N-(1,5-dimethyl-1H-pyrazol-3-yl)-4-quinolinecarboxamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are a number of potential future directions for research on 2-(4-chlorophenyl)-N-(1,5-dimethyl-1H-pyrazol-3-yl)-4-quinolinecarboxamide. One area of interest is its potential use as an anti-cancer agent. Further studies are needed to determine the mechanism of action of 2-(4-chlorophenyl)-N-(1,5-dimethyl-1H-pyrazol-3-yl)-4-quinolinecarboxamide in cancer cells, as well as its efficacy in vivo. Another potential future direction is the development of new fluorescent probes based on the structure of 2-(4-chlorophenyl)-N-(1,5-dimethyl-1H-pyrazol-3-yl)-4-quinolinecarboxamide. These probes could be used to study a variety of biological processes, including protein-protein interactions and enzyme activity.

Scientific Research Applications

2-(4-chlorophenyl)-N-(1,5-dimethyl-1H-pyrazol-3-yl)-4-quinolinecarboxamide has been found to have a variety of potential applications in scientific research. One area of interest is its potential use as a fluorescent probe for detecting DNA. 2-(4-chlorophenyl)-N-(1,5-dimethyl-1H-pyrazol-3-yl)-4-quinolinecarboxamide has been shown to bind specifically to DNA, and its fluorescence properties make it a useful tool for studying DNA structure and function.

properties

IUPAC Name

2-(4-chlorophenyl)-N-(1,5-dimethylpyrazol-3-yl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O/c1-13-11-20(25-26(13)2)24-21(27)17-12-19(14-7-9-15(22)10-8-14)23-18-6-4-3-5-16(17)18/h3-12H,1-2H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKSRUNJHSJCMOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-N-(1,5-dimethyl-1H-pyrazol-3-yl)quinoline-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.